molecular formula C7H6N2O2 B14087170 2-Cyanopyridine-4-carboxaldehyde hydrate

2-Cyanopyridine-4-carboxaldehyde hydrate

Cat. No.: B14087170
M. Wt: 150.13 g/mol
InChI Key: KSGSOLHNZUWQSY-UHFFFAOYSA-N
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Description

2-Cyanopyridine-4-carboxaldehyde hydrate: is a chemical compound with the molecular formula C7H4N2O. It is a derivative of pyridine, featuring both a cyano group (-CN) and an aldehyde group (-CHO) attached to the pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanopyridine-4-carboxaldehyde hydrate can be synthesized through several methods. One common approach involves the reaction of 2-cyano-4-methylpyridine with an oxidizing agent to introduce the aldehyde group. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanopyridine-4-carboxaldehyde hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyanopyridine-4-carboxaldehyde hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-cyanopyridine-4-carboxaldehyde hydrate involves its interaction with specific molecular targets. For example, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyano and aldehyde groups play crucial roles in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 2-Cyanopyridine-4-carboxaldehyde hydrate is unique due to the presence of both the cyano and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and research applications .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

4-(dihydroxymethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H6N2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3,7,10-11H

InChI Key

KSGSOLHNZUWQSY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(O)O)C#N

Origin of Product

United States

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